molecular formula C23H22N2O3S3 B184083 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide CAS No. 6119-93-3

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide

Cat. No. B184083
CAS RN: 6119-93-3
M. Wt: 470.6 g/mol
InChI Key: FUEVNEJLMRBKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to investigate various biological processes. It was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

BAY 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the inhibitor of κB (IκB) proteins. This leads to the activation of NF-κB and subsequent transcription of genes involved in inflammation and immune response. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines and chemokines.

Biochemical And Physiological Effects

BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting angiogenesis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for IKK, which allows for the selective inhibition of NF-κB signaling. Additionally, BAY 11-7082 has been extensively characterized, and its effects have been well-documented in the scientific literature. However, one limitation of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research involving BAY 11-7082. One area of interest is its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, where it may have neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms underlying the effects of BAY 11-7082 and its potential side effects in different cell types and animal models.

Synthesis Methods

BAY 11-7082 can be synthesized using a multistep process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenol in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

BAY 11-7082 has been used in a wide range of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of various transcription factors such as NF-κB, which play a critical role in regulating the expression of genes involved in inflammation and immune response. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

6119-93-3

Product Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide

Molecular Formula

C23H22N2O3S3

Molecular Weight

470.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C23H22N2O3S3/c1-23(2,3)15-8-11-17(12-9-15)31(27,28)25-16-10-13-19(26)21(14-16)30-22-24-18-6-4-5-7-20(18)29-22/h4-14,25-26H,1-3H3

InChI Key

FUEVNEJLMRBKMI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.